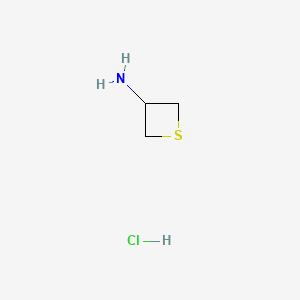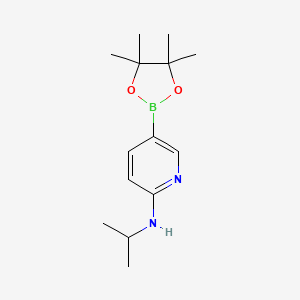
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It has a molecular weight of 170.64 g/mol . The IUPAC name for this compound is 1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is 1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7 (1)8;/h1,3,5,10H,2,4,6H2;1H . The Canonical SMILES structure is C1CNCC2=C1C=CN=C2.Cl .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride has a molecular weight of 170.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 170.0610761 g/mol . The topological polar surface area is 24.9 Ų and it has a heavy atom count of 11 . The compound has a formal charge of 0 .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride exhibits a structure that is conducive to medicinal chemistry applications. Its heterocyclic framework is often explored for synthesizing potential therapeutic agents due to its ability to interact with various biological targets. The compound can serve as a precursor in the synthesis of molecules with potential antihypertensive, antiviral, and anticancer properties .
Organic Synthesis: Building Block for Complex Molecules
In organic synthesis, this compound is valued as a versatile building block. Its reactivity allows chemists to construct more complex molecules through various reactions, including cross-coupling and nucleophilic substitution, which are pivotal in creating pharmaceuticals and agrochemicals .
Material Science: Organic Semiconductor Precursors
The naphthyridine moiety within the compound’s structure makes it a candidate for creating organic semiconductor materials. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are used in energy-efficient displays and solar cells .
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure and purity, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be used as a standard in chromatographic analysis. This application is essential for the qualitative and quantitative determination of complex mixtures in pharmaceuticals and environmental samples .
Biochemistry: Enzyme Inhibition Studies
Researchers utilize this compound in biochemistry for enzyme inhibition studies. It can act as an inhibitor or modulator for various enzymes, helping to elucidate enzyme mechanisms and pathways in metabolic diseases .
Neurochemistry: Neurotransmitter Receptor Modulation
In neurochemistry, the compound’s potential to modulate neurotransmitter receptors is of interest. It could lead to the development of new treatments for neurological disorders by influencing receptor activity and neuronal signaling .
Catalysis: Ligand for Transition Metal Catalysts
The compound’s structure allows it to act as a ligand in transition metal catalysis. This application is significant in industrial processes, where it can enhance the efficiency and selectivity of catalytic reactions .
Agricultural Chemistry: Precursor for Pesticide Development
Lastly, in agricultural chemistry, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be used to develop novel pesticides. Its structural flexibility enables the creation of compounds that can target specific pests without harming beneficial organisms .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that alkyl halides react readily with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
It is suggested that the compound may be involved in the catalytic reduction of naphthyridine . More research is needed to fully understand the biochemical pathways and their downstream effects influenced by this compound.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.
Action Environment
The action of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to environmental conditions such as temperature and atmospheric composition.
properties
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5,10H,2,4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARFMNQYDXJET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719258 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354940-72-9 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)











![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)
